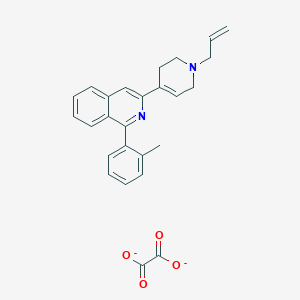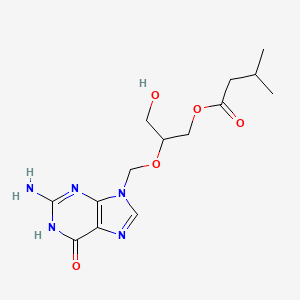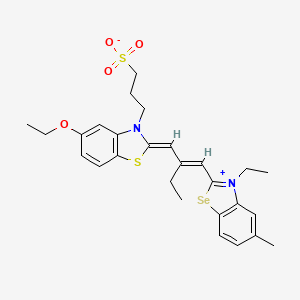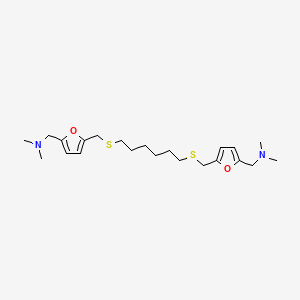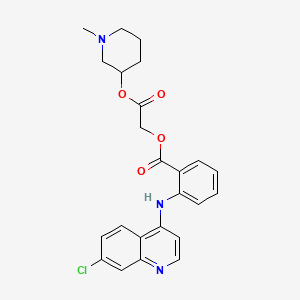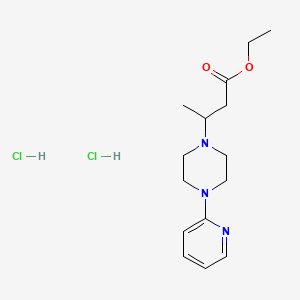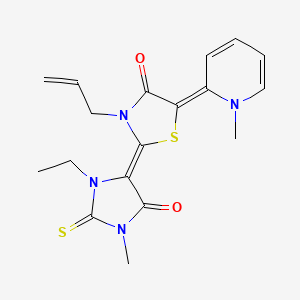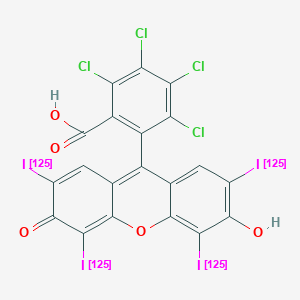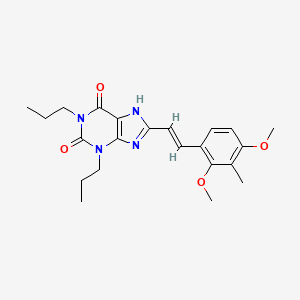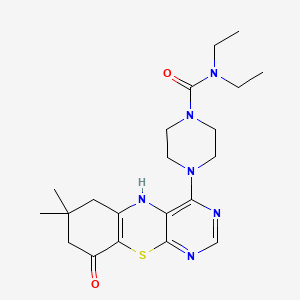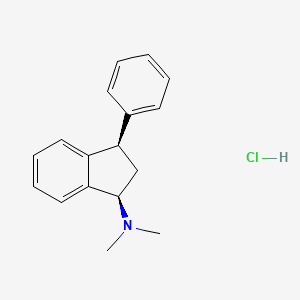
Dimefadane hydrochloride, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimefadane hydrochloride, cis- is a chemical compound with the molecular formula C17H19NClH It is known for its unique stereochemistry, being the cis-isomer of Dimefadane hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimefadane hydrochloride, cis- typically involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the cis-isomer. The process often includes:
Starting Materials: The synthesis begins with the selection of suitable aromatic amines and alkyl halides.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Temperature and Solvent: The reaction is usually conducted at elevated temperatures (around 80-100°C) in a polar solvent like ethanol or methanol.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the pure cis-isomer.
Industrial Production Methods
In an industrial setting, the production of Dimefadane hydrochloride, cis- involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process is scaled up from laboratory methods, with careful control of temperature, pressure, and reaction time to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Dimefadane hydrochloride, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: N-oxides of Dimefadane hydrochloride, cis-.
Reduction: Corresponding amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Dimefadane hydrochloride, cis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimefadane hydrochloride, cis- involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Dimefadane hydrochloride, cis- can be compared with other similar compounds, such as:
Dimefadane hydrochloride, trans-: The trans-isomer of Dimefadane hydrochloride, which has different stereochemistry and potentially different biological activities.
Cisplatin: Another cis-isomer compound used in chemotherapy, known for its distinct mechanism of action and applications.
Diltiazem hydrochloride: A cardiovascular drug with similar structural features but different pharmacological effects.
The uniqueness of Dimefadane hydrochloride, cis- lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
86946-41-0 |
|---|---|
Molecular Formula |
C17H20ClN |
Molecular Weight |
273.8 g/mol |
IUPAC Name |
(1R,3R)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17;/h3-11,16-17H,12H2,1-2H3;1H/t16-,17-;/m1./s1 |
InChI Key |
XLFKPSXGNJGVCH-GBNZRNLASA-N |
Isomeric SMILES |
CN(C)[C@@H]1C[C@@H](C2=CC=CC=C12)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


